2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid
CAS No.: 135285-81-3
Cat. No.: VC0185356
Molecular Formula: C11H11N3O4S2
Molecular Weight: 313.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135285-81-3 |
|---|---|
| Molecular Formula | C11H11N3O4S2 |
| Molecular Weight | 313.346 |
| IUPAC Name | 2-[2-[(4-aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C11H11N3O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5,12H2,(H,13,14)(H,15,16) |
| Standard InChI Key | YXQUEZGLCGLNPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=NC(=CS2)CC(=O)O |
Introduction
Chemical Structure and Properties
2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid features a molecular formula of C11H11N3O4S2 and a molecular weight of 313.4 g/mol. The compound's structure incorporates several key functional groups including:
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A thiazole heterocyclic ring
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A sulfonamide (SO2NH) linkage
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An acetic acid side chain
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An amino group attached to a phenyl ring
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O4S2 |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 135285-81-3 |
| IUPAC Name | 2-[2-[(4-aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid |
| Appearance | Crystalline solid |
| InChI Key | YXQUEZGLCGLNPE-UHFFFAOYSA-N |
The structural complexity of this compound is further enhanced by the presence of multiple hydrogen bond donors and acceptors, which significantly influence its physical properties and potential for intermolecular interactions. The thiazole ring, with its nitrogen and sulfur atoms, contributes to the compound's electronic distribution, while the acetic acid group provides acidic properties and potential for salt formation.
Synthetic Methods and Approaches
General Synthetic Routes
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid | C11H11N3O4S2 | 313.4 g/mol | Contains sulfonamide linkage and aminophenyl group |
| 2-Amino-4-thiazoleacetic acid | C5H6N2O2S | 158.178 g/mol | Simple 2-amino substitution on thiazole ring |
| Ethyl 2-amino-4-thiazoleacetate | C7H10N2O2S | 186.23 g/mol | Ethyl ester of thiazoleacetic acid |
Chemical Reactivity and Reaction Mechanisms
Functional Group Reactivity
The multiple functional groups present in 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid provide numerous sites for chemical reactions:
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The carboxylic acid group can undergo esterification, amidation, and salt formation
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The primary amine on the phenyl ring can participate in various reactions including acylation, alkylation, and diazotization
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The sulfonamide linkage provides sites for nucleophilic substitution under specific conditions
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The thiazole ring can undergo electrophilic substitution reactions, though typically requiring harsher conditions than benzene derivatives
Oxidation and Reduction Behavior
The compound can undergo various redox transformations, particularly involving the sulfur-containing functional groups. The sulfonamide moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions, while reduction reactions may target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.
Biological Activities and Applications
Research Applications
This compound has significance in scientific research across multiple disciplines:
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Medicinal Chemistry: Serves as a building block for pharmaceutical development
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Biochemical Research: May function as an enzyme inhibitor or receptor ligand
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Materials Science: Potential applications in specialty chemical development
Comparative Analysis with Structural Analogs
Structure-Activity Relationships
When comparing 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid with its structural analogs, several important relationships emerge:
| Compound | Structural Features | Potential Activity Profile |
|---|---|---|
| 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid | Thiazole ring, sulfonamide linkage, amino group, carboxylic acid | Multiple potential biological interactions due to complex structure |
| 4-Aminophenylacetic acid | Aminophenyl group, carboxylic acid, no thiazole or sulfonamide | More limited interaction profile, different solubility properties |
| Thiazoleacetic acid | Thiazole ring, carboxylic acid, no aminophenyl or sulfonamide | Reduced complexity may limit biological applications |
The unique combination of functional groups in 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid gives it distinct chemical reactivity and potential biological activities compared to simpler analogs.
Physicochemical Property Comparison
The presence of multiple functional groups affects the physicochemical properties of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid compared to related compounds:
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Solubility: The carboxylic acid group enhances water solubility, while the aromatic portions contribute to solubility in organic solvents
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Acidity: The acetic acid moiety provides acidic properties
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Hydrogen Bonding: Multiple hydrogen bond donors and acceptors create potential for complex intermolecular interactions
Research Methodologies and Analytical Techniques
Spectroscopic Identification
Identification and characterization of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid typically employ multiple spectroscopic techniques:
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NMR Spectroscopy: Provides structural confirmation through characteristic signals for the thiazole ring, aromatic protons, and methylene group adjacent to the carboxylic acid
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Mass Spectrometry: Yields a molecular ion peak corresponding to the molecular weight (313.4 g/mol), with fragmentation patterns reflecting the cleavage of the sulfonamide bond and other structural features
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IR Spectroscopy: Reveals characteristic absorption bands for the carboxylic acid, sulfonamide, and amine functional groups
Chromatographic Analysis
Purification and analysis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid commonly utilize various chromatographic techniques:
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HPLC with UV detection
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Thin-layer chromatography (TLC)
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Column chromatography for preparative separations
Future Research Directions and Applications
Materials Science Applications
Beyond biological applications, the compound's unique structure presents opportunities in materials science:
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Development of specialty polymers through functional group modifications
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Creation of coordination complexes with transition metals
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Potential applications in sensor development
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